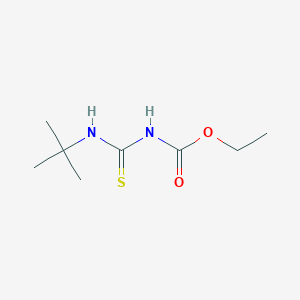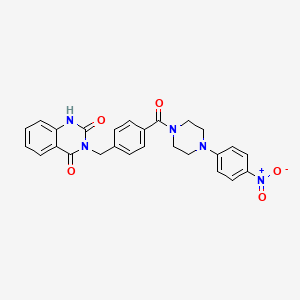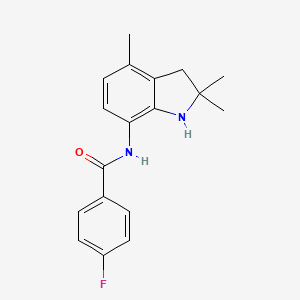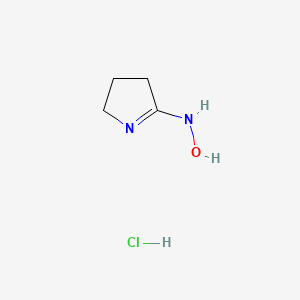
ethyl N-(tert-butylcarbamothioyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(tert-butylcarbamothioyl)carbamate is a chemical compound that is used in various scientific research applications. It is commonly abbreviated as EDBC and has a molecular formula of C9H18N2O2S. EDBC is a carbamate derivative that is commonly used as a pesticide and herbicide. However, in scientific research, it is used for its unique properties and effects on biochemical and physiological processes.
Wirkmechanismus
EDBC works by inhibiting the activity of AChE, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause various physiological effects, such as muscle spasms, convulsions, and respiratory failure. In addition, EDBC can also affect other biochemical processes, such as the inhibition of glutathione S-transferase (GST), an enzyme that plays a crucial role in detoxification processes.
Biochemical and Physiological Effects:
EDBC has been shown to have various biochemical and physiological effects, including the inhibition of AChE and GST. This can lead to various toxic effects, such as muscle spasms, convulsions, and respiratory failure. In addition, EDBC has been shown to have effects on other biochemical processes, such as the inhibition of lipid peroxidation and the modulation of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
EDBC has several advantages for use in lab experiments, including its ability to inhibit AChE and GST, which can be useful for studying the effects of pesticides on the environment and developing new pesticides. However, EDBC also has several limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on EDBC, including the development of new pesticides that are more effective and less harmful to the environment. In addition, further research is needed to understand the mechanisms of action of EDBC and its effects on various biochemical and physiological processes. Finally, research is needed to develop new methods for synthesizing EDBC and to improve its safety and efficacy for use in scientific research.
Synthesemethoden
EDBC can be synthesized using various methods, including carbamation of ethyl thiocyanate with tert-butylamine or reaction of ethyl isothiocyanate with tert-butylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or sodium hydroxide. The product is then purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
EDBC has been used in various scientific research applications, including as a tool to study the inhibition of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system. It has also been used to study the effects of pesticides on the environment and to develop new pesticides that are more effective and less harmful to the environment.
Eigenschaften
IUPAC Name |
ethyl N-(tert-butylcarbamothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-5-12-7(11)9-6(13)10-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXYRDVVXGYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(tert-butylcarbamothioyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile](/img/structure/B2626582.png)
![1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2626583.png)

![Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2626586.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2626587.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B2626589.png)


![3-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2626596.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2626599.png)

![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)